Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate
Overview
Description
Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate is an organic compound with the molecular formula C13H15ClO4. It is a derivative of acrylate, featuring a chloro and two methoxy groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate typically involves the esterification of 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid or corresponding aldehydes.
Reduction: Formation of ethyl 3-(2-chloro-3,4-dimethoxyphenyl)propanol.
Substitution: Formation of 3-(2-azido-3,4-dimethoxyphenyl)acrylate or 3-(2-thio-3,4-dimethoxyphenyl)acrylate.
Scientific Research Applications
Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)acrylate: Lacks the chloro group, which may result in different reactivity and biological activity.
Ethyl 3-(2-bromo-3,4-dimethoxyphenyl)acrylate: Similar structure but with a bromo group instead of chloro, potentially altering its chemical properties and applications.
Uniqueness
Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .
Biological Activity
Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article comprehensively examines its biological activity, including antimicrobial and anticancer properties, and provides insights into its mechanism of action, synthesis, and applications.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group and two methoxy groups on the phenyl ring. This unique structure contributes to its reactivity and biological activity. The compound can be synthesized through the esterification of 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have evaluated its efficacy against various pathogens, revealing that it can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity against Gram-positive and Gram-negative bacteria.
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 32 | 64 |
Escherichia coli | 16 | 32 |
Pseudomonas aeruginosa | 64 | 128 |
The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .
Anticancer Properties
This compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The compound's IC50 values indicate its potency in inhibiting cell proliferation.
Cell Line | IC50 (μM) |
---|---|
HepG2 | 12.5 |
MCF-7 | 15.0 |
A549 (lung cancer) | 10.0 |
The proposed mechanism includes the activation of caspase pathways leading to programmed cell death, as well as inhibition of key signaling pathways involved in tumor growth.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The chloro and methoxy groups facilitate binding to enzymes or receptors involved in various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes such as DNA replication or metabolic functions.
- Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways, affecting cell proliferation and survival.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- A study conducted by Gueye et al. (2020) demonstrated that this compound significantly reduced tumor growth in mice models when administered at specific dosages.
- Another investigation focused on its synergistic effects when combined with existing antibiotics, showing enhanced antimicrobial efficacy against resistant strains .
Properties
IUPAC Name |
ethyl 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-4-18-11(15)8-6-9-5-7-10(16-2)13(17-3)12(9)14/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHRYPOYCBPJIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=C(C=C1)OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379305 | |
Record name | ethyl 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-96-3 | |
Record name | ethyl 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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